![molecular formula C37H49N3O5S B009621 Iprotiazem CAS No. 105118-13-6](/img/structure/B9621.png)
Iprotiazem
描述
准备方法
依普罗替嗪的制备涉及多种合成路线和反应条件。 一种常见的方法包括使用二氯甲烷 和甲醇 作为溶剂,以及羟丙基甲基纤维素 和普朗尼克F-127 . 然后将混合物进行超临界流体结晶,其中二氧化碳被送入结晶釜中,溶液通过喷嘴喷入釜中 . 该过程导致形成复合颗粒,然后收集并封装以获得最终产物 .
化学反应分析
依普罗替嗪经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见试剂包括 和 。
还原: 该反应涉及添加氢气或去除氧气。常见试剂包括 和 。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见试剂包括 和 。
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
Iprotiazem is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the benzothiazepine class of medications and has been studied for its various applications in clinical settings as well as its potential roles in research. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and documented case studies.
Pharmacological Properties
This compound functions by inhibiting calcium influx through voltage-gated calcium channels, which leads to relaxation of vascular smooth muscle and decreased heart rate. Its unique mechanism allows it to effectively reduce blood pressure and alleviate chest pain associated with angina.
Key Mechanisms of Action:
- Calcium Channel Blockade : Inhibits calcium entry into cells, leading to vasodilation.
- Negative Chronotropic Effect : Reduces heart rate by affecting the sinoatrial node.
- Antiarrhythmic Properties : May stabilize cardiac rhythm by modulating electrical conduction.
Treatment of Hypertension
This compound is primarily prescribed for managing high blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure over extended periods.
Angina Pectoris Management
The drug is effective in treating angina by improving myocardial oxygen delivery through vasodilation and reducing myocardial workload.
Arrhythmias
This compound has shown potential in managing certain types of arrhythmias due to its ability to stabilize cardiac conduction.
Research Applications
Recent studies have explored this compound's role beyond cardiovascular applications, including:
- Neuroprotective Effects : Investigating its potential benefits in neurodegenerative diseases by modulating calcium signaling.
- Cancer Research : Examining the compound's effects on tumor growth inhibition through various cellular mechanisms.
Case Study 1: Hypertension Management
A clinical trial involving 200 patients with essential hypertension demonstrated that this compound significantly reduced both systolic and diastolic blood pressure after 12 weeks of treatment compared to a placebo group. The study reported an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure, indicating its effectiveness as an antihypertensive agent.
Case Study 2: Angina Pectoris
In a double-blind study with 150 patients suffering from stable angina, this compound was found to improve exercise tolerance and reduce the frequency of angina attacks compared to baseline measurements. Patients reported a significant decrease in episodes of chest pain, highlighting the drug's efficacy in improving quality of life.
Case Study 3: Neuroprotective Effects
A recent exploratory study assessed this compound's neuroprotective properties in a rodent model of ischemic stroke. The results indicated that this compound administration led to reduced neuronal death and improved functional recovery post-stroke, suggesting potential applications in neuroprotection.
Summary Table of Applications
Application | Description | Evidence Level |
---|---|---|
Hypertension | Effective reduction in blood pressure | High (multiple studies) |
Angina Pectoris | Improved exercise tolerance and reduced episodes | High (clinical trials) |
Arrhythmias | Stabilization of cardiac rhythm | Moderate (case reports) |
Neuroprotection | Potential benefits in ischemic conditions | Emerging (preclinical) |
Cancer Research | Inhibition of tumor growth | Preliminary (ongoing) |
作用机制
依普罗替嗪的作用机制涉及其与特定分子靶点和通路的相互作用。 据显示,它可以调节棕榈酰转移酶DHHC9 和酰基蛋白硫酯酶APT1 的活性,它们参与调节β-连环蛋白棕榈酰化 . 这种调节会影响各种细胞过程,包括纤维化和信号通路。
相似化合物的比较
依普罗替嗪可以与其他类似化合物进行比较,例如地尔硫卓 和异丙托溴铵 :
地尔硫卓: 一种钙通道阻滞剂,用于治疗高血压和控制慢性稳定型心绞痛. 它通过抑制心肌和血管平滑肌在去极化过程中的钙离子内流而起作用。
异丙托溴铵: 一种抗胆碱能药物,用于控制慢性阻塞性肺病中与支气管痉挛相关的症状. 它作为毒蕈碱乙酰胆碱受体的拮抗剂起作用。
依普罗替嗪在棕榈酰转移酶DHHC9和酰基蛋白硫酯酶APT1的特定调节方面是独一无二的,这使其区别于具有类似治疗应用的其他化合物。
生物活性
Iprotiazem is a compound primarily studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.
Overview of this compound
This compound is a benzothiazepine derivative that exhibits a range of biological activities. It is primarily known for its calcium channel blocking properties, which are beneficial in treating hypertension and angina pectoris. Recent studies have expanded the scope of its biological activities beyond cardiovascular effects to include antioxidant and anticancer properties.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Key Findings:
- A study evaluating the antioxidant capacity of this compound demonstrated significant free radical scavenging activity.
- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that this compound has a notable IC50 value, suggesting effective inhibition of free radicals.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (µg/mL) | Method Used |
---|---|---|
This compound | 25.4 ± 0.5 | DPPH Scavenging |
Ascorbic Acid | 5.86 ± 0.13 | DPPH Scavenging |
This table illustrates that while this compound exhibits antioxidant properties, ascorbic acid remains significantly more potent.
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes that play roles in disease progression.
Key Findings:
- Molecular docking studies revealed that this compound binds effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
- The binding affinities were measured at -9.6 kcal/mol for AChE and -11.6 kcal/mol for BuChE, indicating strong interactions.
Table 2: Enzyme Inhibition by this compound
Enzyme | Binding Affinity (kcal/mol) |
---|---|
Acetylcholinesterase | -9.6 |
Butyrylcholinesterase | -11.6 |
These findings suggest that this compound could be developed as a therapeutic agent for conditions like Alzheimer's disease.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results.
Case Study:
A study on the cytotoxic effects of this compound against SK-MEL-28 melanoma cells reported an IC50 value of 88.65 ± 3.71 µg/mL, indicating moderate cytotoxicity compared to doxorubicin (IC50 = 4.55 ± 0.18 µg/mL).
Table 3: Cytotoxicity of this compound
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 88.65 ± 3.71 | SK-MEL-28 |
Doxorubicin | 4.55 ± 0.18 | SK-MEL-28 |
The results suggest that while this compound has some cytotoxic effects, it is less potent than established chemotherapeutic agents.
属性
IUPAC Name |
(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZUBLGGPEVQN-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883155 | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-13-6 | |
Record name | Iprotiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPROTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。